(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
The compound “(2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone” is a triazolo-pyrimidine derivative featuring a piperazine-linked methanone group substituted with a 2-chlorophenyl moiety and a 3-methoxyphenyl group on the triazolo-pyrimidine core. While specific bioactivity data for this compound is unavailable in the provided evidence, its structural analogs (e.g., triazolo-pyrimidines with varied substituents) have been explored for pharmacological applications, including anticancer activity .
Properties
IUPAC Name |
(2-chlorophenyl)-[4-[3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O2/c1-32-16-6-4-5-15(13-16)30-21-19(26-27-30)20(24-14-25-21)28-9-11-29(12-10-28)22(31)17-7-2-3-8-18(17)23/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNSQLOODMMGVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (2-chlorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone , often referred to as a triazolo-pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including therapeutic potentials and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A triazole ring, known for its diverse pharmacological properties.
- A pyrimidine moiety that contributes to its biological activity.
- A piperazine linkage which is often associated with neuroactive compounds.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that triazolo-pyrimidines exhibit significant antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that derivatives of triazoles possess potent activity against various bacterial strains, including drug-resistant strains such as MRSA. The minimum inhibitory concentration (MIC) values for some derivatives are reported to be as low as 0.046 μM against MRSA, indicating high potency compared to traditional antibiotics like vancomycin and ciprofloxacin .
- Antifungal Activity : Compounds with similar structures have demonstrated effectiveness against fungi such as Candida albicans and Aspergillus flavus, with MIC values significantly lower than those of standard antifungal treatments .
Anticancer Activity
The triazole scaffold has been linked to anticancer properties:
- Mechanism of Action : Triazole derivatives may inhibit specific enzymes involved in cancer cell proliferation. For instance, compounds targeting the Bcl-2 family proteins have shown promise in inducing apoptosis in cancer cells .
- Case Studies : In vitro studies have demonstrated that certain triazolo-pyrimidine derivatives can reduce tumor cell viability by promoting cell cycle arrest and apoptosis .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyrimidine derivatives:
- Substituent Effects : The presence of electron-donating groups on the phenyl rings enhances antimicrobial activity. For example, methoxy groups at specific positions have been shown to increase potency against bacterial strains .
- Ring Substitution : The position and type of substituents on the triazole and pyrimidine rings significantly influence the overall biological activity. Modifications can lead to improved selectivity and reduced toxicity .
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups: The 2-chlorophenyl group in the target compound introduces an ortho-substituent effect, which could reduce rotational freedom and increase molecular rigidity compared to para-substituted analogs like 4-chlorophenoxy or 4-trifluoromethylphenyl .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
